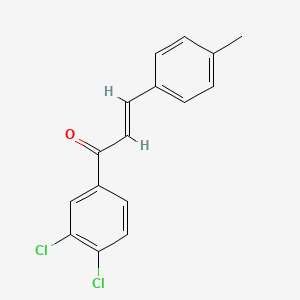

(2E)-1-(3,4-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one

Description

(2E)-1-(3,4-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system linking a 3,4-dichlorophenyl group (electron-withdrawing) and a 4-methylphenyl (p-tolyl) group (electron-donating). Chalcones are widely studied for their structural versatility, optoelectronic properties, and biological activities. This compound’s dichlorinated aromatic ring and methyl substituent distinguish it from analogs, influencing its reactivity, stability, and intermolecular interactions .

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(3,4-dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2O/c1-11-2-4-12(5-3-11)6-9-16(19)13-7-8-14(17)15(18)10-13/h2-10H,1H3/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQZVLOKLSXWSE-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-1-(3,4-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound that has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.

- Molecular Formula : C16H12Cl2O

- Molecular Weight : 291.17 g/mol

- CAS Number : 133031-37-5

The compound features a ketoethylenic moiety, which is characteristic of chalcones, contributing to its reactivity and biological properties.

Antiproliferative Activity

Chalcones have been extensively studied for their antiproliferative effects against various cancer cell lines. Research indicates that this compound exhibits significant cytotoxicity against cancer cells through several mechanisms:

- Induction of Apoptosis : Studies show that this compound can trigger apoptotic pathways in cancer cells. It activates caspases and promotes the release of cytochrome c from mitochondria, leading to programmed cell death.

- Cell Cycle Arrest : The compound has been reported to induce cell cycle arrest at the G2/M phase in various cancer cell lines, effectively inhibiting their proliferation.

Antimicrobial Activity

The antimicrobial properties of chalcones have been well-documented. This compound demonstrates:

- Bactericidal Effects : Effective against both Gram-positive and Gram-negative bacteria.

- Antifungal Properties : Exhibits activity against several fungal strains, making it a candidate for further development in antifungal therapies.

Anti-inflammatory Effects

This compound also possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory pathways.

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in cancer progression and inflammation.

- Modulation of Signaling Pathways : It affects signaling pathways such as NF-kB and MAPK, which are critical in cell survival and proliferation.

Case Studies and Research Findings

Comparison with Similar Compounds

Structural and Substituent Variations

Key Observations :

- Electron Effects: Dichlorophenyl groups enhance electrophilicity compared to mono-halogenated or methoxy-substituted analogs .

- Steric Effects : Ortho-substituents (e.g., 2-methylphenyl) reduce planarity, affecting π-conjugation and crystal packing .

Electronic Properties (DFT Studies)

- HOMO-LUMO Gaps: The target compound’s dichlorophenyl group lowers the HOMO-LUMO gap compared to non-halogenated chalcones, enhancing charge transfer properties . In (2E)-1-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, methoxy groups raise the HOMO energy, narrowing the gap to ~3.5 eV vs. ~4.2 eV in the target compound (estimated) .

- Dipole Moments :

Crystallographic and Hirshfeld Analysis

- Dihedral Angles :

- Intermolecular Interactions: Cl···Cl Interactions: Present in dichlorophenyl derivatives (3.45 Å), contributing to dense crystal packing . C-H···O Hydrogen Bonds: Observed in methoxy-substituted analogs (e.g., 3,4-dimethoxyphenyl derivatives), absent in the target compound due to lack of H-bond donors .

Q & A

Basic: What are the optimal synthetic conditions for (2E)-1-(3,4-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one?

Answer:

The compound can be synthesized via Claisen-Schmidt condensation. A typical protocol involves dissolving equimolar amounts of 3,4-dichloroacetophenone and 4-methylbenzaldehyde in ethanol, followed by dropwise addition of 20% KOH under stirring at room temperature for 4–6 hours. The product is filtered, washed, and recrystallized from ethanol. Slow evaporation of the solvent yields single crystals suitable for XRD analysis .

Basic: How is the E-configuration confirmed experimentally?

Answer:

The E-configuration is confirmed through a combination of techniques:

- XRD : Direct visualization of the α,β-unsaturated ketone geometry (C=O and C=C bond lengths ~1.22 Å and ~1.45 Å, respectively) .

- ¹H NMR : Trans coupling constant (J ≈ 15–16 Hz) between the vinylic protons .

- IR : Stretching frequencies for C=O (~1680 cm⁻¹) and conjugated C=C (~1600 cm⁻¹) .

Advanced: How can discrepancies between experimental and computational spectroscopic data be resolved?

Answer:

Discrepancies in UV-Vis λmax or vibrational frequencies often arise from approximations in DFT functionals. To resolve this:

- Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set for better agreement with experimental UV/IR data .

- Solvent effects (PCM model) must be included for polar solvents like ethanol .

- Cross-validate with time-dependent DFT (TD-DFT) for electronic transitions .

Basic: What methods are used to assess antimicrobial activity?

Answer:

Standard protocols include:

- Agar well diffusion : Measure inhibition zones against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

- Broth microdilution : Determine minimum inhibitory concentration (MIC) in μg/mL .

- Control with reference antibiotics (e.g., ciprofloxacin) to validate assay sensitivity .

Advanced: What challenges exist in growing single crystals for XRD, and how are they addressed?

Answer:

Challenges include polymorphism and solvent inclusion. Solutions:

- Slow evaporation : Use ethanol or DCM at 25°C to promote ordered crystal growth .

- Seeding : Introduce microcrystals to induce nucleation in supersaturated solutions.

- Thermal gradient methods : Optimize temperature to control crystallization kinetics .

Advanced: How do substituents influence electronic properties?

Answer:

The 3,4-dichlorophenyl and 4-methylphenyl groups impact electronic behavior:

- HOMO-LUMO gap : Chlorine’s electron-withdrawing effect reduces the gap (~4.5 eV), enhancing charge transfer .

- Electrophilicity index (ω) : Calculated via DFT to predict reactivity (e.g., ω ≈ 3.5 eV for this compound) .

- NLO properties : Non-centrosymmetric crystal packing (e.g., P2₁/c space group) enables second-harmonic generation (SHG) .

Advanced: How to resolve overlapping signals in ¹H NMR spectra?

Answer:

- 2D NMR : Use COSY or NOESY to differentiate coupled protons in aromatic/vinylic regions.

- Deuterated solvents : Switch from CDCl₃ to DMSO-d₆ to shift exchangeable protons (e.g., -OH).

- Variable temperature NMR : Reduce signal broadening caused by conformational exchange .

Basic: How is compound stability evaluated under varying conditions?

Answer:

- Thermogravimetric analysis (TGA) : Assess decomposition temperature (e.g., >200°C for thermal stability) .

- UV-Vis spectroscopy : Monitor λmax shifts in acidic/basic buffers to detect keto-enol tautomerism .

- HPLC : Track degradation products under UV light or humidity over 72 hours.

Advanced: How does crystal packing correlate with nonlinear optical (NLO) activity?

Answer:

Non-centrosymmetric packing (e.g., monoclinic P2₁/c) is critical for NLO properties:

- Hyperpolarizability (β) : Calculated via DFT to quantify SHG efficiency.

- Dipole alignment : Parallel alignment of polar groups (C=O and Cl) enhances macroscopic polarization .

- Kurtz-Perry powder test : Experimental SHG intensity compared to urea standard .

Advanced: What mechanistic studies elucidate antimicrobial mode of action?

Answer:

- Molecular docking : Simulate binding to microbial targets (e.g., E. coli DNA gyrase) using AutoDock Vina .

- Reactive oxygen species (ROS) assays : Measure intracellular ROS levels via DCFH-DA fluorescence.

- Enzyme inhibition : Test β-ketoacyl-ACP synthase (FabH) inhibition via spectrophotometric assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.